BenchChemオンラインストアへようこそ!

(R)-4-(2-Amino-3-hydroxypropyl)phenol

Enzymology Stereospecificity Substrate Kinetics

(R)-4-(2-Amino-3-hydroxypropyl)phenol, commonly known as D-Tyrosinol (CAS 58889-64-8), is a chiral amino alcohol derived from the reduction of the amino acid tyrosine. It is a monophenolic compound with a chiral center at the beta-carbon of its side chain, making it a member of the 1,2-ethanolamine class.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 58889-64-8
Cat. No. B1586227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-(2-Amino-3-hydroxypropyl)phenol
CAS58889-64-8
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(CO)N)O
InChIInChI=1S/C9H13NO2/c10-8(6-11)5-7-1-3-9(12)4-2-7/h1-4,8,11-12H,5-6,10H2/t8-/m1/s1
InChIKeyDBLDQZASZZMNSL-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (R)-4-(2-Amino-3-hydroxypropyl)phenol (D-Tyrosinol) for Stereospecific Research & Synthesis


(R)-4-(2-Amino-3-hydroxypropyl)phenol, commonly known as D-Tyrosinol (CAS 58889-64-8), is a chiral amino alcohol derived from the reduction of the amino acid tyrosine [1]. It is a monophenolic compound with a chiral center at the beta-carbon of its side chain, making it a member of the 1,2-ethanolamine class. This chirality is fundamental to its utility; the (R)-enantiomer (D-Tyrosinol) exhibits distinct biochemical interactions compared to its (S)-enantiomer, L-Tyrosinol (CAS 5034-68-4), or the achiral molecule tyramine [2]. This compound serves as a critical chiral building block in pharmaceutical synthesis and a stereospecific probe in enzymatic studies, where its precise spatial configuration dictates its biological activity and reaction kinetics.

Why (R)-4-(2-Amino-3-hydroxypropyl)phenol Cannot Be Replaced by Generic In-Class Analogs


Generic substitution of D-Tyrosinol with its enantiomer (L-Tyrosinol) or achiral analogs like tyramine or tyrosine is scientifically invalid due to stereospecific biological recognition. Enzymes exhibit profound kinetic differentiation between enantiomers. Horseradish peroxidase (HRPC) shows distinct binding affinities (Km) and turnover rates (kcat) for D- versus L-tyrosinol, meaning they are not interchangeable substrates [1]. Furthermore, the (R)-configuration is a mandatory structural feature for synthesizing specific chiral pharmaceuticals, such as p38 MAPK-targeting anticancer agents derived from D-Tyrosinol, where the opposite enantiomer would not produce the therapeutically active molecule [2]. Procuring the correct enantiomer with high enantiomeric excess is therefore not a preference but a critical requirement for experimental reproducibility and successful synthesis of target compounds.

Quantitative Differentiation Guide for (R)-4-(2-Amino-3-hydroxypropyl)phenol Against Comparators


Enzyme Kinetics: D-Tyrosinol Exhibits Lower Turnover Rate (kcat) Than L-Tyrosinol with Horseradish Peroxidase

In a direct kinetic study using horseradish peroxidase (HRPC) on monophenol substrates, D-Tyrosinol demonstrated significantly different kinetic parameters compared to its enantiomer. The enzyme's binding affinity (Km) was lower for L-isomers, while the catalytic turnover rate (kcat) was lower for D-isomers. This provides direct quantitative evidence that the enzyme processes the two enantiomers through distinct kinetic pathways [1].

Enzymology Stereospecificity Substrate Kinetics

Chiral Precursor for Targeted Anticancer Agent: D-Tyrosinol-derived OSU-DY7 Demonstrates Cytotoxicity

The (R)-configuration of D-Tyrosinol is essential for creating the lead compound OSU-DY7, a novel D-Tyrosinol derivative. This compound was shown to mediate cytotoxicity in Chronic Lymphocytic Leukemia (CLL) and Lymphoblastic Lymphoma cells by targeting the p38 Mitogen-Activated Protein Kinase pathway. In contrast, analogous compounds based on the L-enantiomer or achiral tyrosine would lack this specific biological activity profile [1].

Medicinal Chemistry Cancer Therapy Chiral Synthesis

Intermediate Binding in Peroxidase Cycle: D-Tyrosinol Shows Weaker Binding to Compound II than L-Isomer

For substrates that cannot saturate the enzyme, the binding constant for compound II, an intermediate in the HRPC catalytic cycle, followed the order: L-isomer > DL-isomer > D-isomer. This indicates that D-Tyrosinol exhibits the weakest binding to this key intermediate, a behavior that is distinct from both the L-enantiomer and the racemic mixture [1].

Enzyme Mechanism Peroxidase Intermediates Kinetic Binding

Key Application Scenarios for (R)-4-(2-Amino-3-hydroxypropyl)phenol (D-Tyrosinol)


Stereospecific Enzyme Kinetics and Drug Metabolism Studies

Laboratories investigating the stereospecificity of oxidative enzymes (e.g., peroxidases, tyrosinases) should use D-Tyrosinol as a defined (R)-enantiomer substrate. As shown by direct comparison with L-Tyrosinol, its lower kcat and weaker binding to catalytic intermediates provide a distinct kinetic profile for probing the active-site geometry and chiral recognition mechanisms of heme enzymes [1]. Using an achiral or racemic mixture would mask these critical kinetic nuances.

Synthesis of Chiral p38 MAPK Inhibitors for Oncology Research

Medicinal chemistry groups developing novel anticancer agents targeting the p38 MAPK pathway should procure D-Tyrosinol as the essential chiral precursor for synthesizing cytotoxic derivatives like OSU-DY7. The (R)-configuration is integral to the pharmacophore and biological activity against Chronic Lymphocytic Leukemia and lymphoblastic lymphoma cells [2]. The L-enantiomer or other in-class analogs cannot be substituted to achieve the same therapeutic compound.

Chiral Building Block for Asymmetric Synthesis of Beta-Amino Alcohols

Process chemists and synthetic organic laboratories can use D-Tyrosinol as a natural, enantiopure starting material for the asymmetric synthesis of complex beta-amino alcohol-containing pharmaceuticals. Its defined (R)-stereochemistry eliminates the need for costly and time-consuming chiral resolution steps, ensuring higher yield and enantiomeric excess in the final active pharmaceutical ingredient.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-4-(2-Amino-3-hydroxypropyl)phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.